molecular formula C6H8ClF3N2 B1381523 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride CAS No. 1803604-92-3

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride

Cat. No. B1381523
M. Wt: 200.59 g/mol
InChI Key: YVLAWNQKJPNMRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . This method has been successfully used to prepare all three types of amines after changing the ratio of substrates and base control .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimycobacterial Activity

  • A study synthesized 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles and tested their antimicrobial activity against Mycobacterium tuberculosis. They found that some compounds, like 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole, were potent against susceptible M. tuberculosis and several INH-resistant strains (Almeida da Silva et al., 2008).

Structural Analysis of Analgesic Agents

  • The structural parameters of pyrazole derivatives, including methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, were determined. These compounds are novel analgesic agents and their molecular packing was studied using X-ray diffractometry (Machado et al., 2009).

Synthesis of Regional Isomers

  • Research on the synthesis of regional isomers of 1-methyl-5-(trifluoromethyl)-pyrazoles has been conducted, with a focus on creating new SAR candidates in the bio-active pyrazole phenyl ether series (Chupp, 1994).

Antimicrobial and Antioxidant Agents

  • A study synthesized 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Corrosion Inhibition

  • Pyrazole derivatives were evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating that these compounds can significantly reduce corrosion rates (Herrag et al., 2007).

Charge-Transfer Chemistry

  • The charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, such as 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, was investigated, focusing on their interaction with various π-acceptors (Adam et al., 2021).

Lithium Ion Battery Electrolytes

  • A methylated pyrazole derivative was synthesized and evaluated for high voltage application in lithium-ion batteries, comparing its reactivity and performance to known functional additives (von Aspern et al., 2020).

Safety And Hazards

The safety and hazards associated with “5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride” are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2.ClH/c1-5-2-3-10-11(5)4-6(7,8)9;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLAWNQKJPNMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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